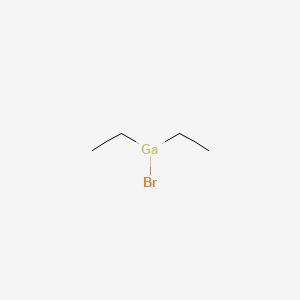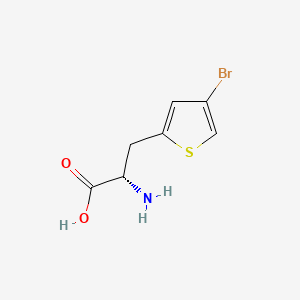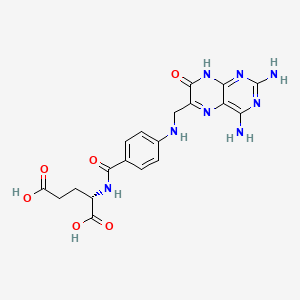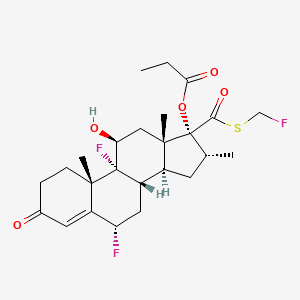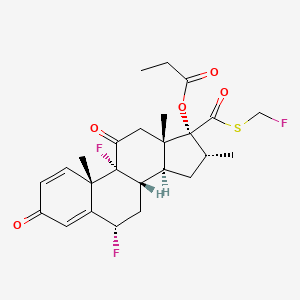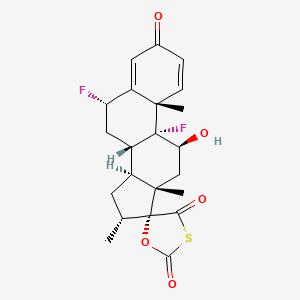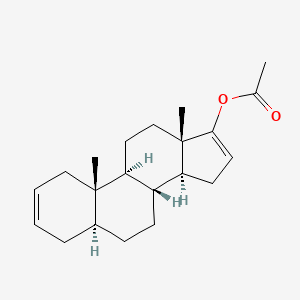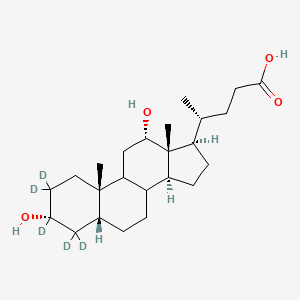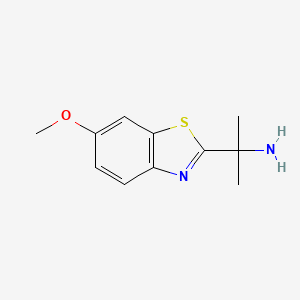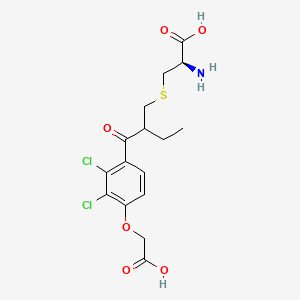
半胱氨酸-依他尼酸
描述
Ethacrynic Acid L-Cysteine Adduct is a biochemical compound with the molecular formula C16H19Cl2NO6S and a molecular weight of 424.3 g/mol . It is formed by the reaction of ethacrynic acid with L-cysteine, resulting in a compound that has significant applications in proteomics research . Ethacrynic acid itself is a diuretic agent known for its ability to inhibit the Na-K-2Cl cotransporter, primarily in the thick ascending limb of the loop of Henle .
科学研究应用
Ethacrynic Acid L-Cysteine Adduct has several important applications in scientific research:
作用机制
Target of Action
Cysteine-Ethacrynic Acid, also known as Ethacrynic Acid L-Cysteine Adduct, primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and muculo dens .
Mode of Action
The compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Biochemical Pathways
The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .
Pharmacokinetics
Ethacrynic acid is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Careful medical supervision is required; dosage selection and titration should be adjusted to the individual patient’s needs .
Result of Action
The compound’s action results in the regulation of cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Action Environment
The efficacy and stability of Cysteine-Ethacrynic Acid can be influenced by various environmental factors. For instance, its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .
生化分析
Biochemical Properties
Cysteine-ethacrynic acid is known to interact with various enzymes and proteins. Ethacrynic acid, a component of this compound, is known to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Cellular Effects
Cysteine-ethacrynic acid has been shown to have significant effects on various types of cells. For instance, ethacrynic acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Molecular Mechanism
The molecular mechanism of action of Cysteine-ethacrynic acid involves its interaction with various biomolecules. Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Temporal Effects in Laboratory Settings
It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Dosage Effects in Animal Models
It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Metabolic Pathways
It is known that cysteine, a component of this compound, is an indispensable substrate to produce numerous key molecules, including glutathione, acetyl-CoA, and Fe-S clusters .
Transport and Distribution
It is known that cysteine, a component of this compound, can be transported through Excitatory Amino Acid Transporter 3 (EAAT3) .
Subcellular Localization
The subcellular localization of Cysteine-ethacrynic acid is not well-studied. It is known that cysteine, a component of this compound, is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethacrynic Acid L-Cysteine Adduct involves the reaction of ethacrynic acid with L-cysteine. Ethacrynic acid, which contains an α, β-unsaturated ketone, reacts with the thiol group of L-cysteine to form the adduct. The reaction typically occurs in an aqueous buffer solution at a pH of 7.4 . The conditions for a rapid and selective reaction of thiols with ethacrynic acid have been well investigated, ensuring high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for Ethacrynic Acid L-Cysteine Adduct are not extensively documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would involve controlled reaction conditions to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions: Ethacrynic Acid L-Cysteine Adduct primarily undergoes substitution reactions due to the presence of the α, β-unsaturated ketone in ethacrynic acid, which reacts with thiol groups .
Common Reagents and Conditions:
Reagents: Ethacrynic acid, L-cysteine, aqueous buffer solutions.
Conditions: pH 7.4, room temperature, aqueous medium.
Major Products: The major product of the reaction between ethacrynic acid and L-cysteine is the Ethacrynic Acid L-Cysteine Adduct itself. This adduct is stable and can be used in various biochemical applications .
相似化合物的比较
N-acetyl-L-cysteine: Another thiol-containing compound that can react with ethacrynic acid.
Captopril: An antihypertensive agent that also contains a thiol group and can form adducts with ethacrynic acid.
Uniqueness: Ethacrynic Acid L-Cysteine Adduct is unique due to its specific formation from ethacrynic acid and L-cysteine, resulting in a compound with distinct biochemical properties and applications. Its ability to inhibit the Wnt/β-catenin signaling pathway sets it apart from other similar compounds .
属性
IUPAC Name |
(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVLLFXKDHUWAH-HTLJXXAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747716 | |
| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-37-8 | |
| Record name | Ethacrynic acid-cysteine conjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



